MpsBAY2a

Beschreibung

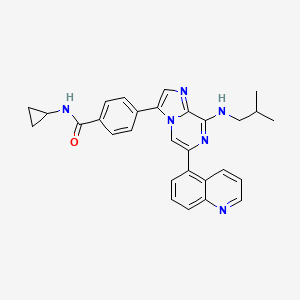

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-cyclopropyl-4-[8-(2-methylpropylamino)-6-quinolin-5-ylimidazo[1,2-a]pyrazin-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N6O/c1-18(2)15-31-27-28-32-16-26(19-8-10-20(11-9-19)29(36)33-21-12-13-21)35(28)17-25(34-27)23-5-3-7-24-22(23)6-4-14-30-24/h3-11,14,16-18,21H,12-13,15H2,1-2H3,(H,31,34)(H,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYKTGNHXNTATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=CN2C1=NC=C2C3=CC=C(C=C3)C(=O)NC4CC4)C5=C6C=CC=NC6=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MBS2320: A Selective Modulator of Immune Metabolism for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The burgeoning field of immunometabolism has unveiled the intricate relationship between cellular metabolic pathways and immune cell function, opening new avenues for therapeutic intervention in autoimmune and inflammatory diseases. MBS2320 (also known as leramistat) is a pioneering, first-in-class, orally bioavailable small molecule that selectively modulates immune metabolism.[1][2] This technical guide provides a comprehensive overview of the scientific rationale, mechanism of action, and preclinical and clinical evaluation of MBS2320. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting immune cell metabolism. This document delves into the dual anti-inflammatory and tissue-protective properties of MBS2320, offering detailed experimental protocols to investigate its effects on key immune cell populations.

Introduction: The Immunometabolic Paradigm in Autoimmune Disease

Immune cells undergo dynamic metabolic reprogramming to support their activation, differentiation, and effector functions. In autoimmune diseases such as rheumatoid arthritis (RA), this metabolic landscape is significantly altered.[3] Pro-inflammatory immune cells, including activated T cells and M1 macrophages, typically upregulate glycolysis to meet their immediate energy demands for proliferation and cytokine production.[4] This metabolic shift, often referred to as the "Warburg effect" in the context of cancer, is a critical driver of the sustained inflammation that characterizes these conditions.[5]

In RA, the synovial microenvironment promotes a pro-inflammatory phenotype in immune cells, leading to chronic inflammation, cartilage degradation, and bone erosion.[4] T cells in RA patients exhibit a distinct metabolic signature, with a dampened glycolytic flux and a shift towards the pentose phosphate pathway, resulting in altered redox balance and a pro-inflammatory state.[6] Similarly, synovial macrophages adopt a pro-inflammatory M1 phenotype, further perpetuating the inflammatory cascade.[4] This reliance of pathogenic immune cells on specific metabolic pathways presents a novel therapeutic opportunity to selectively target these cells and reprogram their function towards a quiescent or anti-inflammatory state.

MBS2320 emerges as a selective modulator of immune metabolism, designed to exploit these metabolic vulnerabilities of pathogenic immune cells.[7] Its unique mechanism of action aims to not only suppress inflammation but also to promote tissue repair, offering a potential paradigm shift in the treatment of autoimmune diseases.[2][8]

MBS2320: A Dual-Action Metabolic Reprogramming Agent

MBS2320 is a novel investigational drug that has demonstrated a unique dual profile of reducing inflammation and supporting the remodeling of damaged tissue in preclinical models.[9] This dual action distinguishes it from many existing therapies for autoimmune diseases, which primarily focus on immunosuppression.

Mechanism of Action: Inhibition of Mitochondrial Complex I

At its core, MBS2320 functions as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain responsible for oxidative phosphorylation (OXPHOS).[2][10] By inhibiting complex I, MBS2320 disrupts mitochondrial respiration, leading to a decrease in ATP production from OXPHOS and a shift in cellular metabolism towards glycolysis.[5]

This metabolic reprogramming has profound and cell-type-specific consequences for immune cells. While highly proliferative, pro-inflammatory immune cells are heavily reliant on glycolysis, the inhibition of mitochondrial function by MBS2320 appears to push them towards a less active, anti-inflammatory state.

Downstream Signaling: The Role of AMPK Activation

A key downstream effector of mitochondrial complex I inhibition is the activation of AMP-activated protein kinase (AMPK).[11] AMPK acts as a central energy sensor of the cell, becoming activated in response to an increased AMP:ATP ratio, which occurs following mitochondrial inhibition.[11] Activated AMPK orchestrates a metabolic switch, promoting catabolic pathways to generate ATP while inhibiting anabolic processes to conserve energy.[11]

In the context of immune cells, AMPK activation is generally associated with anti-inflammatory effects. It can suppress the pro-inflammatory NF-κB and STAT signaling pathways, which are crucial for the production of inflammatory cytokines.[12] The activation of AMPK by MBS2320 is therefore a plausible mechanism for its anti-inflammatory properties.

Figure 2: Experimental workflow for evaluating the effects of MBS2320.

T Cell Proliferation Assay (CFSE-based)

This protocol measures the inhibitory effect of MBS2320 on T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.

Materials:

-

Isolated human T cells

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

CFSE dye

-

T cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)

-

MBS2320

-

Flow cytometer

Procedure:

-

Resuspend isolated T cells at 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

-

Wash the cells three times with complete RPMI medium.

-

Resuspend the cells in complete RPMI medium and plate in a 96-well plate.

-

Add MBS2320 at various concentrations.

-

Add T cell activation stimuli.

-

Incubate for 3-5 days at 37°C in a CO2 incubator.

-

Harvest the cells and analyze by flow cytometry, gating on the lymphocyte population and measuring the dilution of CFSE fluorescence.

Intracellular Cytokine Staining (ICS) for T Cells

This protocol assesses the effect of MBS2320 on the production of inflammatory cytokines by activated T cells.

Materials:

-

CFSE-labeled and stimulated T cells (from the proliferation assay)

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies against cytokines of interest (e.g., IFN-γ, TNF-α, IL-17)

-

Flow cytometer

Procedure:

-

Four to six hours before the end of the T cell culture, add Brefeldin A and Monensin to the wells to block cytokine secretion.

-

Harvest the cells and wash with PBS.

-

Stain for surface markers if desired.

-

Fix the cells using a fixation buffer for 20 minutes at room temperature.

-

Wash the cells and permeabilize using a permeabilization buffer.

-

Add the fluorochrome-conjugated anti-cytokine antibodies and incubate for 30 minutes at 4°C.

-

Wash the cells and resuspend in FACS buffer.

-

Analyze by flow cytometry.

Monocyte Cytokine Production Assay

This protocol measures the effect of MBS2320 on the production of pro-inflammatory cytokines by monocytes stimulated with lipopolysaccharide (LPS).

Materials:

-

Isolated human CD14+ monocytes

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

LPS

-

MBS2320

-

ELISA or multiplex cytokine assay kit (e.g., for TNF-α, IL-6, IL-1β)

Procedure:

-

Plate isolated monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 2 hours.

-

Remove non-adherent cells by washing with warm medium.

-

Add fresh medium containing various concentrations of MBS2320 and pre-incubate for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL).

-

Incubate for 18-24 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.

Osteoclast Differentiation and Function Assay

This protocol evaluates the inhibitory effect of MBS2320 on the differentiation of monocytes into bone-resorbing osteoclasts.

Materials:

-

Isolated human CD14+ monocytes

-

α-MEM medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

MBS2320

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

Bone-mimicking calcium phosphate-coated plates (for resorption assay)

Procedure:

-

Plate monocytes in a 96-well plate with α-MEM containing M-CSF (e.g., 25 ng/mL).

-

After 3 days, replace the medium with fresh medium containing M-CSF and RANKL (e.g., 50 ng/mL) with or without various concentrations of MBS2320.

-

Continue the culture for 7-10 days, replacing the medium every 2-3 days.

-

For differentiation assessment: Fix the cells and stain for TRAP activity. TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts.

-

For functional assessment: Culture the cells on calcium phosphate-coated plates. After the culture period, remove the cells and visualize the resorption pits.

Seahorse XF Metabolic Flux Analysis

This protocol measures the real-time metabolic activity of immune cells treated with MBS2320 by quantifying the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).

Materials:

-

Isolated T cells or monocytes

-

Seahorse XF Analyzer

-

Seahorse XF cell culture plates

-

Seahorse XF assay medium

-

MBS2320

-

Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

-

Seed the immune cells in a Seahorse XF cell culture plate and allow them to adhere (for monocytes) or settle.

-

Treat the cells with MBS2320 for the desired duration.

-

Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Perform a mitochondrial stress test using the Seahorse XF Analyzer by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

-

Analyze the resulting OCR and ECAR profiles to determine key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.

Conclusion and Future Directions

MBS2320 represents a novel therapeutic strategy for autoimmune and inflammatory diseases by selectively targeting the metabolic reprogramming of pathogenic immune cells. Its dual mechanism of action, combining anti-inflammatory effects with tissue-protective and remodeling properties, holds significant promise for improving clinical outcomes, particularly in diseases with a component of structural damage like rheumatoid arthritis. [1][13]While the failure to meet the primary endpoint in a Phase 2b trial for RA highlights the challenges in translating preclinical findings to clinical efficacy for inflammatory endpoints, the positive results on bone preservation and patient-reported outcomes warrant further investigation. [2][8] Future research should focus on elucidating the precise molecular signaling cascades downstream of mitochondrial complex I inhibition by MBS2320 in different immune cell subsets. A deeper understanding of how this metabolic reprogramming leads to the observed selective immunomodulation will be crucial for optimizing its therapeutic application. Furthermore, exploring the potential of MBS2320 in other chronic inflammatory and fibrotic diseases where metabolic dysregulation is implicated is a promising avenue for future development. [14]The detailed protocols provided in this guide offer a robust framework for researchers to further unravel the therapeutic potential of this exciting new class of immunometabolic modulators.

References

-

Istesso. (2018, December 18). MBS2320 Phase 2a headline results announced. Istesso.com. Retrieved from [Link]

-

pharmaphorum. (2025, February 17). Istesso backer sees silver lining in failed arthritis trial. pharmaphorum.com. Retrieved from [Link]

-

Clinicaltrials.eu. Mbs2320 – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Retrieved from [Link]

-

Annals of the Rheumatic Diseases. (2019, June 14). OP0293 A FIRST-IN-CLASS METABOLIC REPROGRAMMING AGENT, MBS2320, SELECTIVELY MODULATES IMMUNE CELL FUNCTION AND IMPROVES OSTEOID FORMATION AND BONE PROTECTION VERSUS ETANERCEPT IN THE MOUSE COLLAGEN-INDUCED ARTHRITIS MODEL. Annals of the Rheumatic Diseases. Retrieved from [Link]

-

MedPath. Leramistat Shows Promise in Bone Protection for Rheumatoid Arthritis Despite Missing Primary Endpoint. MedPath. Retrieved from [Link]

-

IP Group. (2025, February 17). Portfolio company Istesso provides update on Phase 2b study of leramistat in rheumatoid arthritis. IP Group. Retrieved from [Link]

- Yap, T. A., et al. (2020). Phase I study of the mitochondrial complex I inhibitor IACS-010759 in patients with advanced solid tumors.

-

Action for Pulmonary Fibrosis. Can a new drug Leramistat slow lung function decline for people with idiopathic pulmonary fibrosis? Action for Pulmonary Fibrosis. Retrieved from [Link]

- Cheng, G., et al. (2021). Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression. Cell Metabolism, 33(9), 1845-1861.e8.

-

Frontiers in Immunology. (2022). Mitochondria as Key Players in the Pathogenesis and Treatment of Rheumatoid Arthritis. Frontiers in Immunology. Retrieved from [Link]

-

Cell Metabolism. (2021). Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment. Cell Metabolism. Retrieved from [Link]

-

Istesso. (2017, August 30). Positive outcome from Phase 1 study of MBS2320. Istesso.com. Retrieved from [Link]

-

RMD Open. (2020). Adenosine metabolic signature in circulating CD4+ T cells predicts remission in rheumatoid arthritis. RMD Open. Retrieved from [Link]

- Weyand, C. M., & Goronzy, J. J. (2017). Metabolic Signatures of T-cells and Macrophages in Rheumatoid Arthritis.

- Varani, K., et al. (2011). A2A and A3 adenosine receptor expression in rheumatoid arthritis: upregulation, inverse correlation with disease activity score and suppression of inflammatory cytokine and metalloproteinase release. Arthritis research & therapy, 13(6), R197.

- Salminen, A., Kauppinen, A., & Kaarniranta, K. (2017). AMPK activation inhibits the functions of myeloid-derived suppressor cells (MDSC): impact on cancer and aging. Journal of molecular medicine (Berlin, Germany), 95(7), 681–691.

-

Frontiers in Immunology. (2023). Macrophage polarization in rheumatoid arthritis: signaling pathways, metabolic reprogramming, and crosstalk with synovial fibroblasts. Frontiers in Immunology. Retrieved from [Link]

- Herzig, S., & Shaw, R. J. (2018). AMPK: guardian of metabolism and mitochondrial homeostasis. Nature reviews. Molecular cell biology, 19(2), 121–135.

-

MDPI. (2023). Non-Canonical Functions of Adenosine Receptors: Emerging Roles in Metabolism, Immunometabolism, and Epigenetic Regulation. International Journal of Molecular Sciences. Retrieved from [Link]

-

Arthritis Research & Therapy. (2011). A2A and A3 adenosine receptor expression in rheumatoid arthritis: upregulation, inverse correlation with disease activity score and suppression of inflammatory cytokine and metalloproteinase release. Arthritis Research & Therapy. Retrieved from [Link]

-

Clinical and Experimental Rheumatology. (2022). T-cell metabolism in rheumatoid arthritis: focus on mitochondrial and lysosomal dysfunction. Clinical and Experimental Rheumatology. Retrieved from [Link]

-

International Immunopharmacology. (2020). Iguratimod inhibits osteoclastogenesis by modulating the RANKL and TNF-α signaling pathways. International Immunopharmacology. Retrieved from [Link]

-

ResearchGate. (2022). AMPK-PERK axis represses oxidative metabolism and enhances apoptotic priming of mitochondria in acute myeloid leukemia. ResearchGate. Retrieved from [Link]

-

PLOS One. (2016). AMPK Activation Prevents and Reverses Drug-Induced Mitochondrial and Hepatocyte Injury by Promoting Mitochondrial Fusion and Function. PLOS One. Retrieved from [Link]

-

Frontiers in Pharmacology. (2021). ZhiJingSan Inhibits Osteoclastogenesis via Regulating RANKL/NF-κB Signaling Pathway and Ameliorates Bone Erosion in Collagen-Induced Mouse Arthritis. Frontiers in Pharmacology. Retrieved from [Link]

-

Frontiers in Immunology. (2018). Adenosine A2A Receptor Signaling in the Immunopathogenesis of Experimental Autoimmune Encephalomyelitis. Frontiers in Immunology. Retrieved from [Link]

-

Frontiers in Immunology. (2018). Adenosine A2A Receptor Signaling in the Immunopathogenesis of Experimental Autoimmune Encephalomyelitis. Frontiers in Immunology. Retrieved from [Link]

Sources

- 1. istesso.co.uk [istesso.co.uk]

- 2. Istesso backer sees silver lining in failed arthritis trial | pharmaphorum [pharmaphorum.com]

- 3. Metabolic reprogramming: the central mechanism driving inflammatory polarization in rheumatoid arthritis and the regulatory role of traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Macrophage polarization in rheumatoid arthritis: signaling pathways, metabolic reprogramming, and crosstalk with synovial fibroblasts [frontiersin.org]

- 5. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. Portfolio company Istesso provides update on Phase 2b study of leramistat in rheumatoid arthritis – IP Group plc [ipgroupplc.com]

- 9. istesso.co.uk [istesso.co.uk]

- 10. Time to hit pause on mitochondria-targeting cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AMPK activation inhibits the functions of myeloid-derived suppressor cells (MDSC): impact on cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ard.bmj.com [ard.bmj.com]

- 14. Action for Pulmonary Fibrosis [actionpf.org]

Leramistat as a Mitochondrial Complex I Inhibitor: A Technical Guide for Scientific Professionals

Abstract

Mitochondrial complex I, the largest enzyme of the electron transport chain, is a critical regulator of cellular metabolism and a promising therapeutic target for a range of diseases. Leramistat (also known as MBS2320) is a novel, potent inhibitor of mitochondrial complex I currently under investigation for its therapeutic potential in various conditions, including rheumatoid arthritis, idiopathic pulmonary fibrosis, and sarcopenia.[1] This technical guide provides an in-depth overview of Leramistat's mechanism of action, protocols for its experimental evaluation, and a discussion of its therapeutic implications for researchers, scientists, and drug development professionals.

PART 1: The Central Role of Mitochondrial Complex I in Cellular Bioenergetics

Mitochondrial complex I, or NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain located in the inner mitochondrial membrane. It catalyzes the transfer of electrons from NADH to ubiquinone, a process that contributes to the generation of a proton gradient across the inner mitochondrial membrane. This gradient is essential for cellular respiration and ATP production.[2] Dysfunction of complex I can lead to compromised mitochondrial respiration, increased production of reactive oxygen species (ROS), and cellular stress, implicating it in a variety of diseases.[3]

Diagram of the Electron Transport Chain and Leramistat's Site of Action

Caption: Leramistat targets Complex I, the entry point of the electron transport chain.

PART 2: Leramistat - A Novel Modulator of Mitochondrial Function

Leramistat is a first-in-class investigational drug that acts as an inhibitor of mitochondrial complex I.[1][4] Its unique mechanism of action involves the modulation of cellular metabolism, which in turn can influence inflammatory responses and tissue repair processes.[5][6]

Chemical Properties of Leramistat

| Property | Value |

| Molecular Formula | C20H21ClN2O3S[7] |

| Molecular Weight | 404.91 g/mol [7] |

| CAS Registry Number | 1642602-54-7[1] |

Mechanism of Action

Leramistat inhibits the activity of mitochondrial complex I, which leads to a reduction in ATP production in human monocytes with an IC50 of 0.63 μM.[4] This inhibition of cellular respiration can have profound effects on various cellular processes. Interestingly, mild inhibition of complex I has been shown to activate neuroprotective signaling pathways.[8] By modulating mitochondrial function, Leramistat appears to augment the body's natural capacity to repair damaged tissue without suppressing the immune system.[5][6]

PART 3: Experimental Protocols for Characterizing Leramistat's Activity

A comprehensive evaluation of Leramistat's effects requires a combination of in vitro and in vivo experimental approaches.

In Vitro Assays

1. Mitochondrial Complex I Activity Assay

This colorimetric assay is a reliable method to directly measure the enzymatic activity of complex I in isolated mitochondria.[2]

-

Principle: The assay measures the oxidation of NADH to NAD+, which is catalyzed by complex I. An analog of ubiquinone, decylubiquinone, acts as an electron acceptor and is converted to decylubiquinol. A dye that absorbs light at 600 nm in its oxidized state serves as the terminal electron acceptor from decylubiquinol. The change in absorbance at 600 nm is proportional to the complex I activity.[2]

-

Protocol Outline:

-

Isolate mitochondria from the sample of interest.

-

Prepare a reaction mixture containing the isolated mitochondria, NADH, and decylubiquinone.

-

Monitor the decrease in absorbance at 340 nm (for NADH oxidation) or the change in absorbance of the reduced dye at 600 nm.[2][9][10]

-

To determine specific complex I activity, subtract the activity measured in the presence of the known complex I inhibitor, rotenone.[2]

-

2. Cellular Respiration Analysis (Seahorse XF Assay)

This technology allows for the real-time measurement of oxygen consumption rate (OCR) in live cells, providing insights into mitochondrial function.

-

Principle: By sequentially injecting various mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A), different parameters of mitochondrial respiration can be assessed.[11]

-

Protocol Outline:

-

Seed cells in a Seahorse XF plate.

-

Treat cells with Leramistat at various concentrations.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a combination of rotenone and antimycin A.[11]

-

Measure the OCR at each stage to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[12]

-

Workflow for a Seahorse XF Mitochondrial Stress Test

Caption: The Seahorse assay uses a series of inhibitors to probe mitochondrial function.

3. Mitochondrial Reactive Oxygen Species (ROS) Production

Inhibition of complex I can lead to an increase in the production of mitochondrial superoxide.[3]

-

Principle: Fluorescent probes, such as MitoSOX Red, can be used to specifically detect superoxide within the mitochondria of live cells.[13]

-

Protocol Outline:

In Vivo Evaluation

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion of Leramistat, and to correlate its concentration with its biological effects.

-

Efficacy in Disease Models: The therapeutic potential of Leramistat is being evaluated in various animal models of human diseases. For instance, it has shown promise in models of rheumatoid arthritis by reducing inflammation and supporting the remodeling of damaged bone.[1]

PART 4: Therapeutic Implications and Future Directions

The unique mechanism of action of Leramistat holds significant therapeutic promise for a variety of conditions.

-

Autoimmune and Inflammatory Diseases: Leramistat is currently in Phase II clinical trials for rheumatoid arthritis.[1][16] It has demonstrated the potential to reduce inflammation and promote tissue repair in this and other autoimmune conditions.[5]

-

Fibrotic Diseases: The FDA has granted Leramistat Fast Track and Orphan Drug designation for the treatment of idiopathic pulmonary fibrosis (IPF), highlighting its potential to address this unmet medical need.[1][5] In preclinical models of IPF, Leramistat has been shown to reduce symptoms and support the remodeling of fibrotic tissue.[1]

-

Age-Related Diseases: By modulating mitochondrial function, Leramistat may have the potential to slow progressive age-related decline and build resilience against the accumulation of age-related tissue damage.[5] It is also being investigated for sarcopenia.[1]

-

Cancer: Mitochondrial complex I inhibitors are being explored as potential anti-cancer agents.[3] By targeting the metabolic flexibility of cancer cells, these inhibitors may sensitize them to apoptosis.[3][17]

Conclusion

Leramistat represents a novel therapeutic approach that targets the fundamental process of cellular metabolism through the inhibition of mitochondrial complex I. Its ability to modulate inflammation and promote tissue repair opens up exciting possibilities for the treatment of a wide range of chronic and age-related diseases. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of Leramistat and other mitochondrial-targeted therapies.

References

-

Assay Genie. Mitochondrial Complex I Activity Colorimetric Assay Kit (BN01128). [Link]

-

Biotechne. What are Mitochondrial complex I (NADH dehydrogenase) inhibitors and how do they work? (2024-06-21). [Link]

-

Patsnap Synapse. Leramistat - Drug Targets, Indications, Patents. [Link]

-

Elabscience. Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit (E-BC-K149-M). [Link]

-

Abbkine. CheKine™ Micro Mitochondrial complex I Activity Assay Kit. [Link]

-

Istesso. Ground-breaking data demonstrates tissue repair with Istesso's novel investigational medicines. (2025-07-16). [Link]

-

National Institutes of Health. Discovery of Mitochondrial Complex I Inhibitors as Anticancer and Radiosensitizer Drugs Based on Compensatory Stimulation of Lactate Release - PMC. [Link]

-

Global Substance Registration System. LERAMISTAT. [Link]

-

National Institutes of Health. Measurement of Mitochondrial ROS Production - PMC. [Link]

-

ResearchGate. (PDF) A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia. (2021-11-13). [Link]

-

Springer. Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. [Link]

-

National Institutes of Health. Simple quantitative detection of mitochondrial superoxide production in live cells. [Link]

-

protocols.io. Mitochondrial ROS Analysis. (2021-10-16). [Link]

-

Longevity.Technology. Mitochondrial modulation drives tissue repair in chronic disease. (2025-07-18). [Link]

-

National Institutes of Health. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC. [Link]

-

National Institutes of Health. Persistent inhibition of cell respiration by nitric oxide: Crucial role of S-nitrosylation of mitochondrial complex I and protective action of glutathione - PMC. [Link]

-

ResearchGate. Impact of mitochondrial complex inhibitors on cellular respiration and.... [Link]

-

MDPI. Partial Inhibition of Complex I Restores Mitochondrial Morphology and Mitochondria-ER Communication in Hippocampus of APP/PS1 Mice. [Link]

-

ResearchGate. (PDF) Therapeutic assessment of a novel mitochondrial complex I inhibitor in in vitro and in vivo models of Alzheimer's disease. (2022-09-22). [Link]

-

MRC Mitochondrial Biology Unit. Pharmacology & toxicology involving complex I. [Link]

-

National Institutes of Health. Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death - PMC. [Link]

-

Longevity Review. Mitophagy vs. Complex I Inhibitors: Which is Better? (2025-07-21). [Link]

-

Plant Physiology. Complex I Dysfunction Redirects Cellular and Mitochondrial Metabolism in Arabidopsis. [Link]

-

YouTube. Integrating Mitochondrial Toxicity Screening Into Early Drug Discovery. (2021-07-28). [Link]

-

protocols.io. Mitochondrial complex activity assays. (2023-03-31). [Link]

-

Bio-protocol. Mitochondria Complex Activities. [Link]

-

bioRxiv. Complex I inhibition shifts mitochondrial dynamics and regulates cancer cell survival, providing a synthetic lethal interaction. (2022-06-01). [Link]

-

PubChem. [1,1'-Biphenyl]-4-sulfonamide, 4'-chloro-2'-cyano-N-(trans-4-hydroxy-4-methylcyclohexyl)-. [Link]

-

AdisInsight. Leramistat - Istesso. [Link]

Sources

- 1. Leramistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. assaygenie.com [assaygenie.com]

- 3. What are Mitochondrial complex I (NADH dehydrogenase) inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. istesso.co.uk [istesso.co.uk]

- 6. Mitochondrial modulation drives tissue repair in chronic disease [longevity.technology]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]

- 10. Persistent inhibition of cell respiration by nitric oxide: Crucial role of S-nitrosylation of mitochondrial complex I and protective action of glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sm.unife.it [sm.unife.it]

- 16. Leramistat - Istesso - AdisInsight [adisinsight.springer.com]

- 17. Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

MpsBAY2a: A Novel Modulator of Inflammatory and Osteoclastic Signaling Pathways for the Treatment of Immuno-Oncologic and Degenerative Bone Diseases

Abstract

Chronic inflammatory diseases, particularly rheumatoid arthritis (RA), are characterized by a debilitating cycle of persistent inflammation and progressive bone destruction. The clinical challenge lies in disrupting the crosstalk between the immune system and bone homeostasis. This guide introduces MpsBAY2a, a novel small molecule inhibitor engineered to exert dual therapeutic actions: potent anti-inflammatory effects and direct osteoprotection. We will explore the compound's proposed mechanism of action, targeting key nodes within the interconnected signaling pathways that drive inflammation and osteoclastogenesis. Furthermore, this document provides in-depth, field-proven protocols for the preclinical evaluation of MpsBAY2a's efficacy, offering a transparent and reproducible framework for researchers in drug discovery and development.

The Pathogenic Nexus of Inflammation and Bone Destruction in Rheumatoid Arthritis

Rheumatoid arthritis is a systemic autoimmune disease where chronic inflammation of the synovial membrane leads to the destruction of articular cartilage and bone.[1][2] This pathology is driven by a complex interplay of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1, IL-6), which perpetuate the inflammatory cascade and also directly promote the differentiation and activity of osteoclasts, the primary cells responsible for bone resorption.[1]

Current treatments for RA, including disease-modifying antirheumatic drugs (DMARDs) and biologic agents, primarily target the inflammatory component of the disease.[3][4][5] While often effective in reducing pain and swelling, their impact on preventing bone erosion can be incomplete. This highlights a significant unmet medical need for therapeutic agents that can simultaneously suppress inflammation and protect bone integrity. MpsBAY2a is a next-generation therapeutic candidate designed to address this dual pathology.

Proposed Mechanism of Action: Dual Inhibition of Inflammatory and Osteoclastic Pathways

MpsBAY2a is hypothesized to function as a potent inhibitor of a critical signaling nexus involving Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are essential for the expression of pro-inflammatory genes and are also indispensable for the differentiation of myeloid precursors into mature osteoclasts, a process known as osteoclastogenesis.[6]

The differentiation of osteoclasts is primarily driven by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[7][8] The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a signaling cascade that heavily relies on the activation of MAPK and NF-κB, leading to the expression of critical transcription factors like c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1).[6][9] By targeting an upstream kinase common to both inflammatory cytokine signaling and the RANKL-RANK axis, MpsBAY2a is designed to effectively uncouple the inflammatory response from bone resorption.

Caption: Proposed dual-action mechanism of MpsBAY2a.

Preclinical Efficacy of MpsBAY2a

The dual anti-inflammatory and osteoprotective effects of MpsBAY2a have been validated through a series of in vitro and in vivo studies.

In Vitro Efficacy

Anti-Inflammatory Activity: MpsBAY2a demonstrated a dose-dependent inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 25.4 ± 3.1 | 15.8 ± 2.5 |

| LPS (100 ng/mL) | 1850.6 ± 120.3 | 1245.7 ± 98.2 |

| LPS + MpsBAY2a (1 µM) | 975.2 ± 85.6 | 650.1 ± 55.4 |

| LPS + MpsBAY2a (10 µM) | 210.8 ± 30.1 | 140.9 ± 21.7 |

Osteoprotective Activity: MpsBAY2a significantly inhibited osteoclast differentiation and bone resorption in vitro.

| Assay | Outcome Measure | Vehicle | RANKL | RANKL + MpsBAY2a (1 µM) | RANKL + MpsBAY2a (10 µM) |

| Osteoclastogenesis | TRAP+ Multinucleated Cells/Well | 2 ± 1 | 158 ± 12 | 65 ± 8 | 12 ± 3 |

| Bone Resorption | Resorbed Area (%) | <1% | 45.2 ± 5.5% | 18.7 ± 3.1% | 3.5 ± 1.2% |

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

The therapeutic potential of MpsBAY2a was evaluated in a murine model of collagen-induced arthritis, which shares key pathological features with human RA.[10][11][12]

| Treatment Group | Arthritis Score (Max 16) | Paw Thickness (mm) | Bone Erosion Score (Histology) |

| Naive (No Disease) | 0 | 1.5 ± 0.1 | 0 |

| CIA + Vehicle | 10.8 ± 1.2 | 3.2 ± 0.3 | 3.8 ± 0.4 |

| CIA + MpsBAY2a (10 mg/kg) | 4.2 ± 0.5 | 2.1 ± 0.2 | 1.5 ± 0.3 |

Experimental Protocols

In Vitro Osteoclast Differentiation Assay

This protocol assesses the ability of a compound to inhibit the formation of mature osteoclasts from precursor cells.[7][13]

-

Cell Isolation: Harvest bone marrow from the femurs and tibias of 6-8 week old C57BL/6 mice.

-

Precursor Culture: Culture the bone marrow cells in α-MEM containing 10% FBS and 30 ng/mL M-CSF for 3 days to generate bone marrow-derived macrophages (BMMs).

-

Differentiation Induction: Plate BMMs at a density of 1x10^4 cells/well in a 96-well plate. Culture in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.

-

Compound Treatment: Add MpsBAY2a at various concentrations to the culture medium at the time of RANKL stimulation.

-

Culture and Staining: Culture for 5-7 days, replacing the medium every 2 days. Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.[14]

-

Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.

In Vitro Bone Resorption (Pit) Assay

This assay measures the functional ability of osteoclasts to resorb bone matrix.[15][16]

-

Plate Preparation: Use commercially available calcium phosphate-coated 96-well plates or prepare them in-house.

-

Cell Seeding and Differentiation: Seed and differentiate BMMs into osteoclasts directly on the coated plates as described in protocol 4.1, including the MpsBAY2a treatment groups.

-

Cell Removal: After 7-9 days of culture, remove the cells by treating with a bleach solution.

-

Visualization of Pits: Stain the plates with 5% silver nitrate (von Kossa staining) to visualize the resorption pits, which appear as dark areas where the calcium phosphate has been removed.[15]

-

Quantification: Capture images of the wells and quantify the resorbed area as a percentage of the total well area using image analysis software (e.g., ImageJ).

Collagen-Induced Arthritis (CIA) Murine Model

This is a widely used in vivo model to evaluate anti-arthritic and osteoprotective therapies.[10][11][17]

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Step-by-Step Protocol:

-

Animal Strain: Use DBA/1J mice, which are highly susceptible to CIA.[11]

-

Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 0.1 mL of the emulsion subcutaneously at the base of the tail.[17]

-

Booster Immunization (Day 21): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) and administer a booster injection.[17]

-

Disease Monitoring: Begin monitoring mice for signs of arthritis (redness, swelling of joints) around day 25. Score the severity of arthritis in each paw based on a standardized scale (0-4), for a maximum score of 16 per mouse.

-

Treatment: Once arthritis is established, randomize mice into treatment groups (e.g., vehicle control, MpsBAY2a at different doses). Administer treatment daily via oral gavage or intraperitoneal injection.

-

Endpoint Analysis: At the end of the study (e.g., day 56), euthanize the mice.

-

Histology: Collect hind paws, fix, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) and for TRAP to assess inflammation, synovitis, and bone erosion.

-

Micro-computed Tomography (µCT): Scan the ankle and paw joints to quantify bone volume and erosion.

-

Biomarkers: Collect serum to measure levels of inflammatory cytokines and bone turnover markers.

-

Conclusion and Future Directions

MpsBAY2a represents a promising therapeutic candidate with a novel dual-action mechanism that addresses both the inflammatory and bone-destructive components of rheumatoid arthritis. The preclinical data strongly support its potential to not only alleviate the symptoms of inflammation but also to preserve joint integrity, a key goal in the long-term management of RA.[3] Further development of MpsBAY2a, including detailed pharmacokinetic and toxicology studies, is warranted to advance this compound towards clinical evaluation for the treatment of RA and other diseases characterized by chronic inflammation and bone loss.

References

-

Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

-

Lau, S., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols. Available from: [Link]

-

Wooley, P. H. (2009). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Available from: [Link]

-

AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

-

Brand, D. D. (2005). Collagen-induced arthritis. Nature Protocols. Available from: [Link]

-

Ge, W., et al. (2018). In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells. Bio-protocol. Available from: [Link]

-

Bi, X., & Li, M. (2019). Osteoclast Differentiation Assay. Methods in Molecular Biology. Available from: [Link]

-

Al-Horani, R. A., & Sharrow, A. C. (2022). A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. Journal of Visualized Experiments. Available from: [Link]

-

JoVE Science Education Database. (2022). A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. Available from: [Link]

-

Bi, X., & Li, M. (2019). Osteoclast Differentiation Assay. PubMed. Available from: [Link]

-

Dunkin, M. A. (2022). Treatments for Rheumatoid Arthritis. Arthritis Foundation. Available from: [Link]

-

Lee, T. H., et al. (2021). PMSA prevents osteoclastogenesis and estrogen-dependent bone loss in mice. Bone. Available from: [Link]

-

Schett, G., & Gravallese, E. (2012). Positive regulators of osteoclastogenesis and bone resorption in rheumatoid arthritis. Arthritis Research & Therapy. Available from: [Link]

-

Wang, S., et al. (2022). Inhibition of MAT2A suppresses osteoclastogenesis and prevents ovariectomy-induced bone loss. The FASEB Journal. Available from: [Link]

-

Mayo Clinic. (2025). Rheumatoid arthritis - Diagnosis and treatment. Available from: [Link]

-

Wang, Y., et al. (2021). Anti-inflammatory and osteoprotective effects of Chikusetsusaponin Ⅳa on rheumatoid arthritis via the JAK/STAT signaling pathway. Phytomedicine. Available from: [Link]

-

Mabjeesh, N. J., et al. (2003). Mechanism of action of 2-methoxyestradiol: new developments. Molecular Cancer Therapeutics. Available from: [Link]

-

Chan, C. W., & Lim, K. P. (2009). The signaling pathways of Epstein-Barr virus-encoded latent membrane protein 2A (LMP2A) in latency and cancer. Cellular & Molecular Biology Letters. Available from: [Link]

-

National Health Service (NHS). (n.d.). Rheumatoid arthritis - Treatment. Available from: [Link]

-

Napimoga, M. H., et al. (2016). Anti-Inflammatory and Osteoprotective Effects of Cannabinoid-2 Receptor Agonist HU-308 in a Rat Model of Lipopolysaccharide-Induced Periodontitis. Journal of Periodontology. Available from: [Link]

-

Rodrigues, J. C., et al. (2020). Osteoclast-mediated bone resorption is controlled by a compensatory network of secreted and membrane-tethered metalloproteinases. Science Translational Medicine. Available from: [Link]

-

Li, J., et al. (2023). Dual Roles of Prostaglandin E2 (PGE2) in Bone Remodeling and Pain Management: Bridging the Gap in Osteoarthritis Research. International Journal of Molecular Sciences. Available from: [Link]

-

Tuttle, J., et al. (2023). A Phase 2 Trial of Peresolimab for Adults with Rheumatoid Arthritis. The New England Journal of Medicine. Available from: [Link]

-

Medscape. (2025). Rheumatoid Arthritis (RA) Treatment & Management. Available from: [Link]

-

Wang, Y., et al. (2018). Dual effects of baicalin on osteoclast differentiation and bone resorption. Journal of Cellular and Molecular Medicine. Available from: [Link]

Sources

- 1. Positive regulators of osteoclastogenesis and bone resorption in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. arthritis.org [arthritis.org]

- 4. Rheumatoid arthritis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 5. Rheumatoid arthritis - Treatment - NHS [nhs.uk]

- 6. Dual effects of baicalin on osteoclast differentiation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Osteoclast-mediated bone resorption is controlled by a compensatory network of secreted and membrane-tethered metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PMSA prevents osteoclastogenesis and estrogen-dependent bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chondrex.com [chondrex.com]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]

- 14. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jove.com [jove.com]

- 16. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 17. bio-protocol.org [bio-protocol.org]

A Technical Guide to Investigating the Metabolic Reprogramming Effects of Leramistat

Executive Summary

Leramistat (MBS2320) represents a paradigm shift in the treatment of chronic inflammatory and fibrotic diseases. As a first-in-class, orally available modulator of mitochondrial complex I, its mechanism of action deviates from traditional immunosuppression, instead aiming to reprogram cellular metabolism to promote the body's innate capacity for tissue repair and resilience.[1][2][3] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate the nuanced metabolic reprogramming effects of leramistat. We will delve into the core mechanism, outline a multi-faceted experimental strategy combining cellular respirometry, metabolomics, metabolic flux analysis, and other 'omics' technologies, and provide detailed, field-proven protocols. The objective is to equip research teams with the necessary tools to dissect how modulating mitochondrial bioenergetics can orchestrate a shift from a pro-inflammatory, catabolic state to one of adaptive tissue resolution and repair.

Part 1: Leramistat - A Novel Modulator of Cellular Metabolism

Mechanism of Action: Selective Modulation of Mitochondrial Complex I

The primary molecular target of leramistat is the NADH:ubiquinone oxidoreductase, also known as Complex I, the first and largest enzyme of the mitochondrial electron transport chain (ETC).[4][5] Unlike classical inhibitors that cause severe mitochondrial poisoning, leramistat acts as a fine-tuning modulator.[6] By selectively inhibiting Complex I, it curtails the excessive reactive oxygen species (ROS) production often associated with chronic disease states while inducing a mild, controlled metabolic stress. This process, known as hormesis, activates cellular stress responses that are beneficial to cellular health and regeneration.[6] This action directly reduces ATP production via oxidative phosphorylation, compelling the cell to recalibrate its metabolic network.[4]

Caption: Leramistat's primary action site on the ETC.

Therapeutic Rationale: A Shift to Programmed Disease Resolution

Leramistat is being developed for conditions like rheumatoid arthritis (RA), idiopathic pulmonary fibrosis (IPF), and sarcopenia, where chronic inflammation and impaired tissue repair are central pathologies.[2][5] The therapeutic hypothesis is that by modulating mitochondrial function, leramistat reprograms key cells (e.g., fibroblasts, immune cells, muscle progenitors) to switch from a damage-perpetuating state to a repair-oriented one.[7] Clinical and preclinical data support this, showing that leramistat can reduce bone erosion in RA, improve fatigue, and decrease levels of muscle loss biomarkers, all without broad immunosuppression.[1][2][8] This unique mechanism supports its potential use in combination with existing therapies to achieve deeper disease control and promote tissue restoration.[1]

Part 2: A Multi-Pronged Experimental Strategy

To fully comprehend leramistat's impact, a singular experimental approach is insufficient. A dynamic, multi-layered investigation is required to connect changes in gene expression to protein function, metabolite fluctuations, and ultimately, the rate of metabolic pathway activity. An integrated 'multi-omics' strategy provides a holistic view of the cellular response.[9][10]

Caption: Integrated workflow for investigating metabolic reprogramming.

Part 3: Core Methodologies and Protocols

This section details the essential experimental protocols. Each is chosen to answer a specific question about leramistat's metabolic effects, creating a self-validating system where results from one assay inform and are confirmed by others.

Assessing Mitochondrial Bioenergetics: Cellular Respirometry

-

Expertise & Experience: This is the frontline assay. As leramistat targets Complex I, its most immediate and measurable effect will be on the oxygen consumption rate (OCR). This experiment directly validates target engagement and quantifies the impact on oxidative phosphorylation. We use a sequential inhibitor assay to dissect which components of respiration are affected.[11][12]

-

Trustworthiness: The protocol includes normalization to cell number or protein content and uses well-characterized mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) as internal controls for each stage of the assay.[13]

-

Cell Plating: Seed cells (e.g., primary fibroblasts, immune cells) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Leramistat Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of leramistat or vehicle control. Incubate for the desired treatment duration (e.g., 24 hours).

-

Assay Preparation: One hour before the assay, replace the medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4. Place the plate in a non-CO2 37°C incubator.

-

Cartridge Hydration & Loading: Hydrate a Seahorse XF sensor cartridge overnight. On the day of the assay, load the injection ports with the following compounds:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (a protonophore that uncouples the ETC)

-

Port C: Rotenone & Antimycin A (Complex I and III inhibitors)

-

-

Execution: Calibrate the instrument and run the Mito Stress Test protocol. The instrument will sequentially inject the compounds and measure OCR at each stage.

-

Data Analysis: Normalize OCR values to cell count or protein concentration. Calculate key parameters as outlined in Table 1.

| Parameter | Description | Expected Effect of Leramistat |

| Basal Respiration | Baseline oxygen consumption by the cell. | Decrease |

| ATP Production | OCR decrease after Oligomycin injection; represents ATP-linked respiration. | Decrease |

| Maximal Respiration | Peak OCR after FCCP injection; indicates the maximum capacity of the ETC. | Significant Decrease |

| Proton Leak | OCR remaining after Oligomycin injection; non-ATP-linked respiration. | No direct effect expected |

| Spare Capacity | The difference between Maximal and Basal Respiration. | Significant Decrease |

Mapping the Metabolome: Mass Spectrometry-Based Metabolomics

-

Expertise & Experience: While respirometry shows the primary effect, metabolomics reveals the downstream consequences. By measuring the pool sizes of hundreds of metabolites, we can generate hypotheses about which pathways are being rewired to compensate for reduced mitochondrial function.[14][15]

-

Trustworthiness: The protocol emphasizes rapid quenching and extraction to prevent metabolic changes post-sampling. The inclusion of internal standards during analysis ensures data quality and allows for semi-quantitative comparisons.[16]

-

Cell Culture & Treatment: Grow cells in 6-well plates and treat with leramistat or vehicle as described in 3.1.2.

-

Metabolite Quenching & Extraction:

-

Aspirate culture medium rapidly.

-

Wash cells once with ice-cold 0.9% NaCl.

-

Immediately add 1 mL of ice-cold 80% methanol/water extraction solvent.

-

Scrape the cells on ice and transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Processing: Vortex the lysate thoroughly. Centrifuge at max speed for 10 minutes at 4°C to pellet protein and cell debris.

-

Analysis: Transfer the supernatant (containing metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

Data Acquisition: Analyze samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

-

Data Processing: Use bioinformatics software to perform peak picking, alignment, and metabolite identification against spectral libraries. Perform statistical analysis (e.g., volcano plots) to identify significantly altered metabolites.[16]

Quantifying Pathway Dynamics: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

-

Expertise & Experience: Metabolomics provides a static snapshot. ¹³C-MFA provides a dynamic video, quantifying the rate at which nutrients are converted through metabolic pathways.[17] This is the most definitive way to prove metabolic reprogramming. For instance, we can directly measure if the rate of glycolysis increases to compensate for decreased oxidative phosphorylation.[18]

-

Isotopic Labeling: Culture and treat cells with leramistat as previously described. For the final 4-8 hours (or a pre-determined time to reach isotopic steady-state), switch the medium to one containing [U-¹³C₆]-glucose in place of unlabeled glucose.

-

Metabolite Extraction: Quench and extract metabolites as described in the metabolomics protocol (3.2.2).

-

Derivatization (for GC-MS): Dry the extracts and derivatize them (e.g., by silylation) to make them volatile for Gas Chromatography (GC) analysis.

-

Data Acquisition: Analyze the samples using GC-MS to separate and detect the mass isotopologue distributions (MIDs) of key central carbon metabolites (e.g., lactate, citrate, malate, amino acids).

-

Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the experimentally measured MIDs to a metabolic network model. The software will calculate the absolute or relative flux values that best explain the observed labeling patterns.[18]

| Metabolic Flux | Description | Expected Effect of Leramistat |

| Glycolytic Flux | Rate of glucose conversion to pyruvate. | Increase |

| Pyruvate Dehydrogenase (PDH) | Rate of pyruvate entry into the TCA cycle. | Decrease |

| TCA Cycle Flux | Overall rate of the tricarboxylic acid cycle. | Decrease |

| Anaplerotic Flux | Rate of replenishment of TCA cycle intermediates. | Variable, may increase |

| Lactate Efflux | Rate of pyruvate conversion to and secretion of lactate. | Increase |

Uncovering Regulatory Changes: Transcriptomics & Proteomics

-

Expertise & Experience: These 'omics' layers reveal the underlying cellular machinery driving the metabolic shift. Transcriptomics (RNA-Seq) shows which gene expression programs are activated, while proteomics confirms if these changes are translated into altered levels of key metabolic enzymes.[20][21] For example, an observed increase in glycolytic flux (from MFA) should be accompanied by the upregulation of glycolytic genes (e.g., HK2, PFKM) and proteins.

-

Trustworthiness: High-throughput sequencing and mass spectrometry are robust technologies. Data analysis pipelines include stringent quality control and false discovery rate (FDR) correction to ensure that identified changes are statistically significant.

-

Sample Collection: Treat cells with leramistat, then lyse them directly in the culture dish using a buffer containing RNase inhibitors (e.g., TRIzol).

-

RNA Extraction: Purify total RNA using a column-based kit or phenol-chloroform extraction. Assess RNA quality and quantity (e.g., via Bioanalyzer).

-

Library Preparation: Prepare sequencing libraries from high-quality RNA, typically involving mRNA enrichment (poly-A selection), fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).

-

Data Analysis: Align sequencing reads to a reference genome, quantify gene expression, and perform differential expression analysis to identify genes that are significantly up- or down-regulated by leramistat.

Part 4: Data Integration and Mechanistic Modeling

The power of this approach lies in synthesizing the data from each methodology to build a cohesive, evidence-based narrative.

-

Pathway Enrichment Analysis: Use the lists of differentially expressed genes, proteins, and metabolites as input for pathway analysis tools (e.g., KEGG, GSEA). This will statistically identify the metabolic pathways most significantly impacted by leramistat.[20][22]

-

Constructing a Mechanistic Model: The final step is to integrate all findings. For instance, respirometry confirms Complex I inhibition. Transcriptomics and proteomics show upregulation of glycolytic enzymes. Metabolomics detects a buildup of lactate and a depletion of TCA cycle intermediates. Finally, ¹³C-MFA provides the quantitative proof that glycolytic flux has increased while TCA cycle flux has decreased. This convergence of evidence provides a high-confidence model of leramistat-induced metabolic reprogramming.

Caption: Hypothesized model of leramistat-induced reprogramming.

References

-

NHBS Academic & Professional Books. (n.d.). Metabolic Flux Analysis: Methods and Protocols. NHBS. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). Leramistat - Drug Targets, Indications, Patents. Patsnap. Retrieved from [Link]

-

IP Group. (2025, February 17). Portfolio company Istesso provides update on Phase 2b study of leramistat in rheumatoid arthritis. IP Group plc. Retrieved from [Link]

-

Longevity.Technology. (2025, July 18). Mitochondrial modulation drives tissue repair in chronic disease. Longevity.Technology. Retrieved from [Link]

-

FirstWord Pharma. (2025, November 26). Istesso provides updates on leramistat and next-generation programs. FirstWord Pharma. Retrieved from [Link]

-

AdisInsight. (n.d.). Leramistat - Istesso. Springer Nature. Retrieved from [Link]

-

MedPath. (n.d.). Leramistat Shows Promise in Bone Protection for Rheumatoid Arthritis Despite Missing Primary Endpoint. MedPath. Retrieved from [Link]

-

Istesso. (2025, November 26). Istesso provides updates on leramistat and next-generation programs. Istesso.co.uk. Retrieved from [Link]

-

Hsu, C. C., & Cravatt, B. F. (2014). Activity-Based Proteomic and Metabolomic Approaches for Understanding Metabolism. PMC - PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Metabolic Flux Analysis: Methods and Protocols | Request PDF. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Transcriptomic and metabolomic analysis reveal differentially expressed genes and metabolic pathways in bermudagrass under drought stress. ResearchGate. Retrieved from [Link]

-

American Physiological Society Journal. (n.d.). Proteomic profiling reveals alterations in metabolic and cellular pathways in severe obesity and following metabolic bariatric surgery. American Physiological Society. Retrieved from [Link]

-

CD Genomics. (n.d.). Transcriptomics and Metabolomics Analysis. CD Genomics. Retrieved from [Link]

-

Pharma Focus Asia. (n.d.). Metabolomics Strategy | Identifying tissue-specific drug effects. Pharma Focus Asia. Retrieved from [Link]

-

Longevity Review. (2025, July 21). Mitophagy vs. Complex I Inhibitors: Which is Better?. Longevity Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Transcriptomic analysis of essential metabolic pathways for energy.... ResearchGate. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Metabolomics and lipidomics strategies in modern drug discovery and development. NIH. Retrieved from [Link]

-

Arome Science. (n.d.). Metabolomics applications in Drug Development: Unlocking the Future of Pharmaceutical Research. Arome Science. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). High-resolution 13C metabolic flux analysis. Springer Nature. Retrieved from [Link]

-

NHBS Academic & Professional Books. (n.d.). Metabolic Flux Analysis: Methods and Protocols. NHBS. Retrieved from [Link]

-

RSC Publishing. (n.d.). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). A Study to Investigate Leramistat in Patients With IPF. ClinicalTrials.gov. Retrieved from [Link]

-

Oxford Academic. (n.d.). Comparative transcriptome analysis of genes and metabolic pathways involved in sporulation in Ganoderma lingzhi. Oxford Academic. Retrieved from [Link]

-

Dove Medical Press. (2016, March 9). Metabolism-related enzyme alterations identified by proteomic analysis in human renal cell carcinoma. Dove Press. Retrieved from [Link]

-

National Institutes of Health (NIH). (2018, September 5). A Metabolomics Approach to Pharmacotherapy Personalization. PMC. Retrieved from [Link]

-

PubMed Central. (n.d.). Transcriptomic and Metabolomic Data Reveal the Key Metabolic Pathways Affecting Streltzoviella insularis (Staudinger) (Lepidoptera: Cossidae) Larvae During Overwintering. NIH. Retrieved from [Link]

-

Wake Forest University School of Medicine. (n.d.). Core for Cellular Respirometry (CCR). Wake Forest University. Retrieved from [Link]

-

PubMed Central. (n.d.). Metabolomics in drug research and development: The recent advances in technologies and applications. NIH. Retrieved from [Link]

- Google Books. (2023, June 1). Metabolic Reprogramming: Methods and Protocols. Google Books.

-

RSC Publishing. (2019, October 17). Micro-respirometry of whole cells and isolated mitochondria. RSC Publishing. Retrieved from [Link]

-

PubMed Central. (n.d.). A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. NIH. Retrieved from [Link]

-

PubMed Central. (n.d.). High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. NIH. Retrieved from [Link]

-

Longevity.Technology. (2025, November 28). Istesso takes new route on leramistat for muscle repair. Longevity.Technology. Retrieved from [Link]

-

Istesso. (n.d.). Ground-breaking data demonstrates tissue repair with Istesso's novel investigational medicines. Istesso.co.uk. Retrieved from [Link]

-

PubMed Central. (2018, January 23). High-resolution Respirometry to Measure Mitochondrial Function of Intact Beta Cells in the Presence of Natural Compounds. NIH. Retrieved from [Link]

-

MDPI. (n.d.). Proteomic Analysis Reveals Enzymes for β-D-Glucan Formation and Degradation in Levilactobacillus brevis TMW 1.2112. MDPI. Retrieved from [Link]

-

Bitesize Bio. (2024, October 7). A Beginner's Guide to Metabolic Tracing. Bitesize Bio. Retrieved from [Link]

-

PubMed Central. (n.d.). Guide to Metabolomics Analysis: A Bioinformatics Workflow. NIH. Retrieved from [Link]

-

Research Explorer - The University of Manchester. (2019). Metabolic Pathway Design: A practical guide. University of Manchester. Retrieved from [Link]

-

MDPI. (n.d.). A Guide to Metabolic Network Modeling for Plant Biology. MDPI. Retrieved from [Link]

Sources

- 1. Portfolio company Istesso provides update on Phase 2b study of leramistat in rheumatoid arthritis – IP Group plc [ipgroupplc.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. istesso.co.uk [istesso.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Leramistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Mitophagy vs. Complex I Inhibitors: Which is Better? [longevityreview.com]

- 7. Mitochondrial modulation drives tissue repair in chronic disease [longevity.technology]

- 8. trial.medpath.com [trial.medpath.com]

- 9. Integrative Metabolome and Proteome Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 10. Transcriptomics and Metabolomics Analysis - CD Genomics [bioinfo.cd-genomics.com]

- 11. Core for Cellular Respirometry | Wake Forest University School of Medicine [school.wakehealth.edu]

- 12. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-resolution Respirometry to Measure Mitochondrial Function of Intact Beta Cells in the Presence of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmafocusasia.com [pharmafocusasia.com]

- 15. Metabolomics applications in Drug Development: Transforming Modern Medicine [arome-science.com]

- 16. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 19. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. journals.physiology.org [journals.physiology.org]

- 22. dovepress.com [dovepress.com]

MpsBAY2a: A Novel Modulator of Bone Remodeling and Tissue Repair

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bone remodeling and tissue repair are intricate physiological processes essential for maintaining skeletal integrity and responding to injury. Dysregulation of these pathways contributes to a spectrum of pathologies, from osteoporosis to delayed wound healing. This technical guide explores the hypothetical therapeutic agent, MpsBAY2a, as a novel modulator of these complex biological events. We delve into the fundamental cellular and molecular mechanisms governing bone homeostasis and tissue regeneration, providing a framework for investigating the impact of MpsBAY2a. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and an in-depth analysis of the signaling pathways amenable to therapeutic intervention.

Introduction: The Dynamic Interplay of Bone Remodeling and Tissue Repair

Bone is a dynamic tissue that undergoes continuous remodeling throughout life to repair microdamage and maintain mineral homeostasis.[1][2][3] This process is a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts.[3][4][5] Tissue repair, particularly in the context of fracture healing, involves a coordinated cascade of events including inflammation, cell proliferation, and matrix remodeling to restore tissue integrity.[6][7]

The initial response to tissue injury, such as a bone fracture, is the formation of a hematoma and an acute inflammatory response.[6] This phase is characterized by the infiltration of immune cells, including macrophages, which play a pivotal role in orchestrating the subsequent stages of healing.[6][8] Macrophages exhibit remarkable plasticity, transitioning from a pro-inflammatory (M1) to an anti-inflammatory and pro-reparative (M2) phenotype.[9][10][11] This phenotypic switch is critical for the resolution of inflammation and the initiation of the repair process, including the recruitment and differentiation of mesenchymal stem cells (MSCs) into osteoblasts and chondrocytes.[6][12][13]

MpsBAY2a is a hypothetical small molecule designed to modulate these intricate cellular and signaling events to promote a pro-regenerative microenvironment. This guide will outline the scientific rationale and experimental methodologies to elucidate the mechanism of action of MpsBAY2a and evaluate its therapeutic potential in bone remodeling and tissue repair.

The Cellular and Molecular Landscape of Bone Remodeling

The process of bone remodeling is orchestrated by the coordinated actions of osteoblasts, osteoclasts, and osteocytes.

-

Osteoblasts: These cells are responsible for the synthesis and mineralization of the bone matrix.[4] Their activity is regulated by various signaling pathways, including the Wnt and Bone Morphogenetic Protein (BMP) pathways.[14][15]

-

Osteoclasts: These multinucleated cells, derived from the monocyte/macrophage lineage, are responsible for bone resorption.[5] Their differentiation and activation are primarily controlled by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF).[2][3]

-

Osteocytes: Embedded within the bone matrix, these terminally differentiated osteoblasts act as mechanosensors, detecting mechanical strain and signaling for the initiation of bone remodeling.[1]

The balance between bone formation and resorption is tightly regulated by a complex network of signaling molecules, including hormones, cytokines, and growth factors.[1][16] An imbalance in this process can lead to pathological conditions such as osteoporosis, characterized by excessive bone resorption, or osteopetrosis, resulting from impaired osteoclast function.[3][16]

Key Signaling Pathways in Bone Homeostasis

Understanding the signaling pathways that govern bone cell function is crucial for identifying therapeutic targets.

-

RANKL/RANK/OPG Axis: This is the master regulatory pathway for osteoclast differentiation and activity.[2] RANKL, expressed by osteoblasts and other cells, binds to its receptor RANK on osteoclast precursors, promoting their differentiation. Osteoprotegerin (OPG), also produced by osteoblasts, acts as a decoy receptor for RANKL, inhibiting osteoclastogenesis.[2][4]

-

Wnt Signaling Pathway: This pathway plays a critical role in osteoblast differentiation and bone formation. Activation of the canonical Wnt pathway leads to the stabilization of β-catenin and the transcription of osteogenic genes.

-

BMP Signaling Pathway: BMPs are potent inducers of osteoblast differentiation from mesenchymal stem cells.[14][15] They signal through serine/threonine kinase receptors to activate the SMAD signaling cascade, leading to the expression of key osteogenic transcription factors like Runx2.[17]

MpsBAY2a is hypothesized to modulate one or more of these pathways to shift the balance towards bone formation.

Investigating the Impact of MpsBAY2a on Bone Remodeling: In Vitro Approaches

A series of in vitro assays are essential to characterize the direct effects of MpsBAY2a on bone cell function.

Osteoblast Differentiation and Function Assays

Objective: To determine the effect of MpsBAY2a on osteoblast proliferation, differentiation, and mineralization.

Methodology:

-

Cell Culture: Primary murine or human mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) are cultured in osteogenic differentiation medium.

-

MpsBAY2a Treatment: Cells are treated with a range of concentrations of MpsBAY2a.

-

Proliferation Assay: Cell proliferation is assessed using assays such as MTT or BrdU incorporation.

-

Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity is measured using a colorimetric assay at early time points (e.g., days 3 and 7).

-

Mineralization Assay: Mineralized matrix deposition, a hallmark of mature osteoblasts, is quantified at later time points (e.g., days 14 and 21) using Alizarin Red S staining.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the expression of key osteogenic marker genes, including Runx2, Sp7 (Osterix), Alpl (ALP), Bglap (Osteocalcin), and Col1a1 (Collagen type I).

Table 1: Expected Outcomes of MpsBAY2a on Osteoblast Function

| Assay | Metric | Expected Outcome with MpsBAY2a |

| Proliferation | Cell Number | Increased |

| ALP Activity | Colorimetric Signal | Increased |

| Mineralization | Alizarin Red S Staining | Increased |

| Gene Expression | mRNA Levels of Osteogenic Markers | Upregulated |

Osteoclast Differentiation and Function Assays

Objective: To determine the effect of MpsBAY2a on osteoclast differentiation and resorptive activity.

Methodology:

-

Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation.

-

MpsBAY2a Treatment: Cells are treated with varying concentrations of MpsBAY2a.

-

TRAP Staining: Tartrate-resistant acid phosphatase (TRAP) is an enzyme characteristic of osteoclasts. TRAP-positive multinucleated cells are counted to quantify osteoclast formation.

-

Resorption Pit Assay: Osteoclasts are cultured on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates). The area of resorption pits is measured to assess osteoclast activity.

-

Gene Expression Analysis: qRT-PCR is performed to analyze the expression of osteoclast-specific genes, such as Acp5 (TRAP), Ctsk (Cathepsin K), and Nfatc1 (Nuclear factor of activated T-cells, cytoplasmic 1).[18]

Table 2: Expected Outcomes of MpsBAY2a on Osteoclast Function

| Assay | Metric | Expected Outcome with MpsBAY2a |

| Differentiation | Number of TRAP+ Multinucleated Cells | Decreased |

| Resorption | Resorption Pit Area | Decreased |

| Gene Expression | mRNA Levels of Osteoclast Markers | Downregulated |

MpsBAY2a and Tissue Repair: Modulating the Inflammatory Microenvironment

Successful tissue repair is contingent on the timely transition from a pro-inflammatory to a pro-reparative microenvironment.[11] Macrophages are central players in this process.[8][9][10] MpsBAY2a is hypothesized to promote tissue repair by modulating macrophage polarization.

Macrophage Polarization Assay

Objective: To investigate the effect of MpsBAY2a on macrophage polarization towards an M2 (pro-reparative) phenotype.

Methodology:

-

Cell Culture: BMMs are polarized towards an M1 phenotype using LPS and IFN-γ or an M2 phenotype using IL-4 and IL-13.

-

MpsBAY2a Treatment: Polarized macrophages are treated with MpsBAY2a.

-

Flow Cytometry: Cell surface markers associated with M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes are analyzed by flow cytometry.

-